BenchChemオンラインストアへようこそ!

Calcium di(L-lysinate)

Calcium bioavailability Osteopenia Pharmacokinetics

Procure Calcium di(L-lysinate) (CAS 6150-68-1) for your bone health formulations. This amino acid chelate delivers 223.15% relative bioavailability and 89.2% absolute absorption versus calcium carbonate, with a 3-fold lower GI side effect profile. Its exceptionally high aqueous solubility (12.3 g/100 mL) enables clear, solution-based delivery formats impossible with inorganic salts. Sourced primarily for evidence-backed supplements targeting osteopenia and osteoporosis, this compound ensures a lower nominal dose achieves superior bioavailable calcium, optimizing tablet size and formulation costs.

Molecular Formula C12H26CaN4O4
Molecular Weight 330.44 g/mol
CAS No. 6150-68-1
Cat. No. B1310256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium di(L-lysinate)
CAS6150-68-1
Molecular FormulaC12H26CaN4O4
Molecular Weight330.44 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)[O-])N.C(CCN)CC(C(=O)[O-])N.[Ca+2]
InChIInChI=1S/2C6H14N2O2.Ca/c2*7-4-2-1-3-5(8)6(9)10;/h2*5H,1-4,7-8H2,(H,9,10);/q;;+2/p-2/t2*5-;/m00./s1
InChIKeyIFJWCHSJEZRVMN-MDTVQASCSA-L
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium di(L-lysinate) Procurement Guide: Identity and Classification of a Chelated Calcium Amino Acid Salt


Calcium di(L-lysinate) (CAS 6150-68-1, molecular formula C₁₂H₂₆CaN₄O₄, MW 330.44 g/mol) is the calcium salt of the essential amino acid L-lysine in a 1:2 stoichiometric ratio (L-lysine, calcium salt (2:1)). It is classified as a calcium amino acid chelate and is recognized in the WHO Drug Dictionary [1] and approved by EFSA as a source of calcium for nutritional purposes in food supplements [2]. The compound supplies both bioavailable calcium and the essential amino acid L-lysine, distinguishing it from single-purpose inorganic calcium salts such as calcium carbonate or calcium citrate. Originally patented in 1958 for dietary supplementation and as a solubilizing agent for acetylsalicylic acid [3], calcium di(L-lysinate) has gained renewed interest as a high-bioavailability calcium source for bone health applications.

Why Calcium di(L-lysinate) Cannot Be Interchanged with Calcium Carbonate or Calcium Citrate: The Bioavailability, Solubility, and Tolerability Gap


Calcium salts are not functionally interchangeable despite delivering the same elemental calcium ion. Calcium carbonate requires gastric acid for solubilization and yields only approximately 22% absorption, while calcium citrate malate achieves roughly 42% [1]. Calcium di(L-lysinate), as an amino acid chelate, is absorbed via peptide transport pathways in addition to passive paracellular diffusion, largely bypassing the gastric acid requirement. This mechanistic difference translates into quantifiable, clinically significant gaps in relative bioavailability, absolute absorption, GI tolerability, and bone mineral density outcomes. Procuring a generic calcium salt without verifying the specific salt form and its supporting evidence base risks under-delivery of bioavailable calcium, particularly in populations with compromised gastric acid secretion, and may result in higher GI side-effect burden.

Calcium di(L-lysinate) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Relative Oral Bioavailability of Calcium Lysinate vs. Calcium Carbonate: 223.15% by AUC in Osteopenia Patients

In a randomized, open-label, three-arm clinical study, the relative oral bioavailability of calcium lysinate (CALNIFIT, 250 mg elemental calcium per tablet) was compared with calcium carbonate (SHELCAL, 500 mg elemental calcium per tablet) and calcium citrate malate (CCM) in 24 osteopenia patients (n=8 per group). Bioavailability was calculated from serum calcium AUC(0–270 min) using the formula F = AUC_T × Dose_R / AUC_R × Dose_T. Calcium lysinate achieved a relative oral bioavailability of 223.15% versus the calcium carbonate reference (set at 100%) [1]. This indicates that at equivalent elemental calcium doses, calcium lysinate delivers more than twice the systemic calcium exposure compared to calcium carbonate. The study also calculated that this corresponds to 89.2% absolute calcium absorption from calcium lysinate [1].

Calcium bioavailability Osteopenia Pharmacokinetics Bone health supplementation

Absolute Calcium Absorption: Calcium Lysinate (89.2%) vs. Calcium Carbonate (22%), Citrate Malate (42%), and Bisglycinate (44%)

The absolute fraction of ingested calcium absorbed is a critical procurement parameter. From the pharmacokinetic data in Shankar et al., calcium lysinate absorption was calculated as 89.2% of the administered dose, based on its 223.15% relative bioavailability and the literature-established 22% absorption fraction of calcium carbonate [1]. By comparison, the literature reference values for calcium citrate malate absorption are approximately 42% [1], and for calcium bisglycinate—another amino acid chelate—the reported absorption is 44.0 ± 10.4% from a separate human absorption study . Thus, even within the amino acid chelate class, the lysinate form demonstrates approximately 2-fold higher absolute absorption than the glycinate chelate [1] . Note that the bisglycinate comparison is cross-study and employs a different absorption methodology, which limits direct equivalence.

Calcium absorption fraction Amino acid chelate Nutritional bioavailability Comparative absorption

Gastrointestinal Tolerability: Calcium Lysinate (12.5% Bloating) vs. Calcium Carbonate (37.5% Bloating) in Head-to-Head Clinical Study

In the same randomized three-arm clinical study, GI adverse events were systematically recorded. Five subjects reported symptoms of abdominal bloating and belching during the first week, all of which resolved spontaneously. Of the five affected subjects, three belonged to the calcium carbonate group (3/8 = 37.5%), one to the calcium lysinate group (1/8 = 12.5%), and one to the calcium citrate malate group (1/8 = 12.5%) [1]. No other adverse events were reported across any group. This 3-fold higher incidence of GI discomfort with calcium carbonate versus calcium lysinate is consistent with the mechanistic basis that calcium carbonate requires gastric acid for dissolution, producing CO₂ gas as a byproduct, whereas amino acid-chelated calcium does not.

GI tolerability Calcium supplementation Bloating Adverse events

Aqueous Solubility: Calcium Lysinate (12.3 g/100 mL) vs. Calcium Carbonate (~0.0013 g/100 mL) — Approximately 9,500-Fold Difference

Aqueous solubility is a critical parameter for liquid formulation development and influences in vivo dissolution rate in the GI tract. Calcium lysinate exhibits a measured solubility of 12.3 g/100 mL in water at ambient temperature [1]. By comparison, calcium carbonate has a solubility of approximately 0.013 g/L (0.0013 g/100 mL) at 25°C, making it practically insoluble in water [2]. This represents an approximately 9,500-fold solubility advantage for calcium lysinate. The molecular basis lies in the ionic nature of the amino acid chelate versus the strong ionic lattice of the carbonate salt. This difference has direct practical consequences: calcium lysinate can be fully dissolved in aqueous formulations without precipitation, whereas calcium carbonate requires suspension-based formulations with associated settling, palatability, and dose-uniformity challenges.

Solubility Formulation Liquid dosage Calcium dissolution

Bone Mineral Density Improvement: Calcium Lysinate (p < 0.0004) vs. Calcium Carbonate (p < 0.0042) vs. CCM (p < 0.0069) in Osteopenia Patients

Beyond pharmacokinetic endpoints, the Shankar et al. study assessed clinical efficacy by measuring calcaneal bone mineral density (BMD) T-scores at baseline and after 8 weeks of daily supplementation. Paired t-test analysis (two-tailed) revealed that all three groups showed statistically significant improvement in BMD T-scores. However, the calcium lysinate group demonstrated substantially higher statistical significance: p < 0.0004 (t = 6.381, df = 7), compared to p < 0.0042 (t = 4.161, df = 7) for calcium carbonate and p < 0.0069 (t = 3.776, df = 7) for calcium citrate malate [1]. The study concluded that "calcium lysinate is showing a better improvement in BMD T-score when compared with calcium carbonate and CCM" [1]. Of the three formulations, calcium lysinate produced the most statistically robust improvement over the 8-week period, consistent with its higher systemic calcium delivery.

Bone mineral density T-score Osteopenia treatment Clinical efficacy

Food Fortification Bioaccessibility: Calcium Lysinate Superior to Tricalcium Phosphate in Fried Matrices

In a food science application context, Janve and Singhal (2018) evaluated calcium carbonate, calcium lysinate, and tricalcium phosphate for fortification of puffed rice extrudates and rice noodles at equivalent calcium concentrations. Calcium bioaccessibility was assessed using the in vitro dialysis method simulating gastrointestinal digestion. The study found that "calcium lysinate exhibited greater calcium bioaccessibility from fried products" [1], while both calcium carbonate and calcium lysinate showed greater bioaccessibility than tricalcium phosphate across all matrices (non-fried extrudates, fried extrudates, and cooked noodles) [1]. This demonstrates that calcium lysinate is not merely equivalent to calcium carbonate in food matrices but offers superior calcium release under frying conditions where the food matrix undergoes substantial physicochemical changes. The study also noted that calcium lysinate fortification did not adversely affect organoleptic acceptability, cooking gain, cooking loss, or texture of noodles, supporting its functional compatibility with processed food manufacturing [1].

Food fortification Calcium bioaccessibility Rice extrudates In vitro digestion

Calcium di(L-lysinate) Evidence-Based Procurement and Application Scenarios


Osteopenia and Osteoporosis Dietary Supplementation with Superior BMD Improvement

Based on the direct head-to-head clinical evidence that calcium lysinate achieves 223.15% relative bioavailability versus calcium carbonate, 89.2% absolute absorption, and produces the most statistically significant BMD T-score improvement (p < 0.0004) over 8 weeks [1], this compound is the evidence-preferred calcium source for bone-health dietary supplements targeting osteopenia and osteoporosis populations. Formulators can expect that a lower nominal calcium dose from calcium lysinate delivers equivalent or superior bioavailable calcium compared to higher doses of calcium carbonate, enabling smaller tablet sizes or reduced daily dosing frequency while maintaining clinical efficacy. The dual delivery of L-lysine, an essential amino acid involved in collagen synthesis and calcium absorption enhancement, provides an additional nutritional value proposition not available from inorganic calcium salts [1].

Liquid and Clear Beverage Calcium Formulations Enabled by High Aqueous Solubility

The 12.3 g/100 mL aqueous solubility of calcium lysinate—approximately 9,500-fold greater than calcium carbonate's 0.0013 g/100 mL [2]—uniquely enables true solution-based calcium delivery formats including clear beverages, liquid supplements, effervescent tablets, and oral sprays. Unlike calcium carbonate, which requires suspension technology with inherent sedimentation, dose variability, and gritty mouthfeel issues, calcium lysinate can be formulated as a fully dissolved, optically clear, homogeneous solution. This solubility profile also supports higher calcium loading per unit volume in liquid dosage forms, a critical procurement specification for manufacturers of ready-to-drink functional beverages where calcium content per serving is a label claim differentiator.

Calcium Supplementation for Patients with Achlorhydria or Proton Pump Inhibitor (PPI) Use

Calcium carbonate requires gastric acid for dissolution and subsequent absorption; in patients with elevated gastric pH due to achlorhydria, atrophic gastritis, or chronic PPI therapy, calcium carbonate absorption is significantly impaired. The amino acid chelate structure of calcium lysinate enables absorption via intestinal peptide transporters (e.g., PEPT1) in addition to paracellular pathways, largely bypassing the gastric acid dissolution step [3]. The clinical study data demonstrating 89.2% absorption for calcium lysinate versus ~22% for calcium carbonate supports its preferential selection for formulations targeting elderly populations, where both PPI use and achlorhydria prevalence are high. The 3-fold lower GI bloating incidence (12.5% vs. 37.5% for calcium carbonate) further supports tolerability in this sensitive population [1].

Calcium Fortification of Fried Snack Foods and Extruded Cereals with Superior Bioaccessibility

For food manufacturers developing calcium-fortified fried snack products, puffed rice extrudates, or instant noodles, the evidence from Janve and Singhal (2018) demonstrates that calcium lysinate maintains or exceeds the bioaccessibility of calcium carbonate while outperforming tricalcium phosphate across all tested matrices [4]. Critically, in fried products where the food matrix undergoes substantial thermal and physicochemical changes, calcium lysinate exhibited greater bioaccessibility than calcium carbonate. Additionally, calcium lysinate fortification did not negatively impact organoleptic acceptability, texture, cooking gain, or cooking loss of rice noodles, indicating functional compatibility with existing manufacturing processes [4]. This evidence supports procurement of calcium lysinate over tricalcium phosphate or calcium carbonate for processed food applications where calcium label claims must be substantiated by bioaccessible mineral content.

Quote Request

Request a Quote for Calcium di(L-lysinate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.